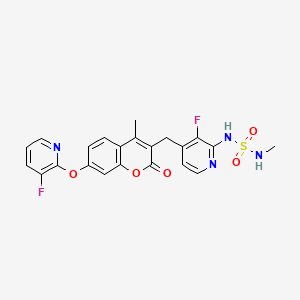

NST-628

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C22H18F2N4O5S |

|---|---|

分子量 |

488.5 g/mol |

IUPAC 名称 |

3-[[3-fluoro-2-(methylsulfamoylamino)pyridin-4-yl]methyl]-7-(3-fluoropyridin-2-yl)oxy-4-methylchromen-2-one |

InChI |

InChI=1S/C22H18F2N4O5S/c1-12-15-6-5-14(32-21-17(23)4-3-8-27-21)11-18(15)33-22(29)16(12)10-13-7-9-26-20(19(13)24)28-34(30,31)25-2/h3-9,11,25H,10H2,1-2H3,(H,26,28) |

InChI 键 |

YQSZJOABXRROQR-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC3=C(C=CC=N3)F)CC4=C(C(=NC=C4)NS(=O)(=O)NC)F |

产品来源 |

United States |

Foundational & Exploratory

The Emergence of NST-628: A Pan-RAF-MEK Molecular Glue for RAS-MAPK Driven Cancers

A Technical Deep Dive for Researchers and Drug Development Professionals

The RAS-MAPK signaling pathway, a cornerstone of cellular growth and proliferation, is frequently dysregulated in a significant portion of human cancers, making it a prime target for therapeutic intervention.[1][2][3][4] However, the clinical efficacy of existing inhibitors targeting this pathway has been hampered by issues of resistance and pathway reactivation.[5][6] A novel agent, NST-628, has emerged as a promising therapeutic candidate, employing a distinct "molecular glue" mechanism to achieve potent and durable inhibition of this critical cancer-driving pathway.[1][2][3][4][7] This in-depth guide synthesizes the available preclinical data to provide a comprehensive technical overview of the molecular glue properties of this compound.

Core Mechanism: A Non-Degrading Molecular Glue

This compound functions as a pan-RAF-MEK molecular glue, a novel mechanism that differentiates it from traditional enzyme inhibitors.[1][2][3][4][7] Instead of simply blocking the active site of a single enzyme, this compound acts by stabilizing the interaction between RAF and MEK proteins, two key kinases in the MAPK cascade.[1][5] This stabilization traps the RAF-MEK complex in an inactive conformation, thereby preventing the phosphorylation and subsequent activation of MEK by RAF.[1][2][3][4][7]

This molecular glue action is significant because it is non-degrading, meaning it does not induce the breakdown of its target proteins.[1][6][8] Furthermore, this compound engages all isoforms of RAF (ARAF, BRAF, and CRAF) and is effective against both active and inactive conformations of these kinases.[1][4] This broad activity allows it to overcome the limitations of previous RAF and MEK inhibitors, which are often susceptible to bypass signaling mediated by other RAF isoforms or feedback mechanisms.[1][5] A key differentiating feature of this compound is its ability to prevent the formation of BRAF-CRAF heterodimers, a common mechanism of resistance to existing RAF inhibitors.[1][3][7]

Below is a diagram illustrating the mechanism of action of this compound within the RAS-MAPK signaling pathway.

Caption: Mechanism of action of this compound as a pan-RAF-MEK molecular glue.

Preclinical Efficacy and Quantitative Data

Preclinical studies have demonstrated the potent and broad anti-tumor activity of this compound across a range of cancer models harboring various RAS and RAF mutations.[1][7][9] The following tables summarize key quantitative data from these studies.

| Cell Line | Mutation | Assay | Endpoint | This compound Activity | Reference |

| HCT116 | KRAS G13D | MEK1 Immunoprecipitation | pMEK, pERK, pRSK levels | Dramatic decrease in phosphorylation | [5] |

| HCT116 | KRAS G13D | BRAF Immunoprecipitation | RAF heterodimerization | Complete blockage | [5] |

| Various | KRAS, NRAS, BRAF | Cellular Proliferation | Anti-proliferative effects | Potent activity | [7] |

| Xenograft Model | Mutation | Treatment | Outcome | Reference |

| HCT116 (colorectal) | KRAS G13D | 3-5 mg/kg QD | 53% tumor regression | [7] |

| IPC-298 (melanoma) | NRAS Q61L | 3-5 mg/kg QD | 38% tumor regression | [7] |

| Patient-Derived Xenograft (PDX) | NF1, KRAS G12D/R, BRAF Class II/III, NRAS Q61x | 3 mg/kg QD | Broad anti-tumor responses | [7] |

| Pharmacokinetic Parameter | Value | Significance | Reference |

| Brain Penetrance | Fully brain-penetrant | Potential to treat brain metastases and primary CNS malignancies | [9][10][11] |

| Predicted Human Half-life | 10-12 hours | Amenable to once-daily dosing | [6][12] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. While specific, exhaustive protocols are proprietary, the published research provides an overview of the key experiments conducted.

Immunoprecipitation and Western Blotting

Objective: To assess the effect of this compound on RAF-MEK complex formation and downstream pathway signaling.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines (e.g., HCT116) are cultured under standard conditions and then treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 2 hours).[5]

-

Cell Lysis: Cells are harvested and lysed to extract total protein.

-

Immunoprecipitation: An antibody specific to a target protein (e.g., MEK1 or BRAF) is used to pull down that protein and any associated binding partners from the cell lysate.[5]

-

Western Blotting: The immunoprecipitated protein complexes are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies against various proteins of interest (e.g., ARAF, BRAF, CRAF, phospho-MEK, total MEK, phospho-ERK) to detect their presence and phosphorylation status.[5]

The workflow for this experiment can be visualized as follows:

Caption: Workflow for immunoprecipitation and Western blotting experiments.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)

Objective: To determine the three-dimensional structure of the this compound-bound RAF-MEK complex.

Methodology:

-

Protein Expression and Purification: Recombinant RAF and MEK proteins are expressed and purified.

-

Complex Formation: The purified proteins are incubated with this compound to form the drug-protein complex.

-

Crystallization (for X-ray Crystallography): The complex is subjected to various crystallization screening conditions to obtain high-quality crystals.[5]

-

Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals, or the complex is imaged using cryo-EM, and the resulting data are used to solve the high-resolution three-dimensional structure.[5][6]

This structural analysis has been instrumental in visualizing how this compound binds to the allosteric pocket of MEK1 and engages with each of the RAF paralogs.[5]

Clinical Development

Based on its promising preclinical profile, this compound has advanced into clinical trials.[1][13][14] A Phase 1, open-label, multi-center study is currently underway to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in adult patients with advanced solid tumors harboring MAPK pathway mutations who have exhausted standard treatment options.[14][15] The study consists of a dose-escalation part (Part A) to determine the maximum tolerated dose and a dose-expansion part (Part B) to further evaluate safety and efficacy.[14]

The logical relationship of the clinical trial progression is depicted below:

Caption: Logical progression of this compound's clinical development.

Conclusion

This compound represents a significant advancement in the targeting of the RAS-MAPK pathway. Its unique molecular glue mechanism, which leads to the formation of a stable, inactive pan-RAF-MEK complex, offers a promising strategy to overcome the resistance mechanisms that have plagued previous inhibitors. The potent preclinical activity, favorable pharmacokinetic properties, including brain penetrance, and ongoing clinical evaluation underscore the potential of this compound to become a valuable therapeutic option for patients with a wide range of RAS- and RAF-driven cancers. The scientific community eagerly awaits the results from the ongoing clinical trials to validate the transformative potential of this novel agent.

References

- 1. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The Pan-RAF-MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS-MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. nestedtx.com [nestedtx.com]

- 6. nestedtx.com [nestedtx.com]

- 7. This compound | RAF-MEK molecular glue | Probechem Biochemicals [probechem.com]

- 8. drughunter.com [drughunter.com]

- 9. Nested Therapeutics Announces Oral Presentation of Preclinical Data for this compound, a Novel, Fully Brain-Penetrant, Pan-RAF/MEK Molecular Glue, at the 2024 AACR Annual Meeting [prnewswire.com]

- 10. Nested’s RAF/MEK molecular glue this compound cleared to enter clinic for solid tumors | BioWorld [bioworld.com]

- 11. nestedtx.com [nestedtx.com]

- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 13. Can this compound Fill the Treatment Void For Advanced Tumors with RAS or RAF Mutations? - Roswell Park Comprehensive Cancer Center [physicianresources.roswellpark.org]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. uclahealth.org [uclahealth.org]

The Structure-Activity Relationship of NST-628: A Pan-RAF-MEK Molecular Glue

An In-depth Technical Guide for Researchers and Drug Development Professionals

Cambridge, MA – NST-628 has emerged as a potent, brain-penetrant, pan-RAF-MEK molecular glue, demonstrating a novel mechanism of action in the inhibition of the RAS-MAPK signaling pathway.[1][2][3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its biochemical and cellular activities, the experimental protocols used for its characterization, and its unique mode of action that stabilizes the RAF-MEK complex in an inactive state.

Introduction

Alterations in the RAS-MAPK signaling cascade are implicated in a significant portion of human cancers, making it a critical target for therapeutic intervention.[1][3] this compound was developed to overcome the limitations of previous RAF and MEK inhibitors, which are often susceptible to resistance mechanisms such as paradoxical pathway reactivation.[4][5] By acting as a molecular glue, this compound engages both RAF and MEK, preventing the phosphorylation and activation of MEK by all RAF isoforms (ARAF, BRAF, and CRAF).[1][6] This mechanism effectively shuts down the downstream signaling to ERK and RSK, leading to potent anti-proliferative effects in cancer models with various RAS and RAF mutations.[6][7]

Quantitative Biological Activity of this compound

The biological activity of this compound has been characterized through a variety of biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency in different contexts.

Table 1: Biochemical Activity of this compound

| Assay Type | Target/Complex | Parameter | Value | Reference |

| AlphaLISA | MEK1-ARAF | EC50 | Single-digit nM | [1][6] |

| AlphaLISA | MEK1-BRAF | EC50 | Single-digit nM | [1][6] |

| AlphaLISA | MEK1-CRAF | EC50 | Single-digit nM | [1][6] |

| Surface Plasmon Resonance (SPR) | MEK1-BRAF | Kd (without this compound) | 250 nM | [6] |

| Surface Plasmon Resonance (SPR) | MEK1-BRAF | Kd (with 3 µM this compound) | 50 nM | [6] |

| Surface Plasmon Resonance (SPR) | MEK1-CRAF | Kd (without this compound) | 310 nM | [6] |

| Surface Plasmon Resonance (SPR) | MEK1-CRAF | Kd (with 3 µM this compound) | 39 nM | [6] |

| Cellular Assay | Phospho-MEK (HCT116) | IC50 | 0.3 nM | [2] |

Table 2: Cellular Anti-proliferative Activity of this compound

| Cell Line | Mutation Status | Parameter | Value | Reference |

| HCT116 | KRAS G13D | IC50 (CellTiter-Glo) | 20 nM | [2] |

| NRAS Q61 mutant cell lines | NRAS Q61 | GI50 (average) | 150 nM | [4][8] |

| Panel of cancer cell lines | NRAS-mutant | % Sensitivity (GI50 ≤100 nM) | 66% | [1][6] |

| Panel of cancer cell lines | KRAS-mutant | % Sensitivity (GI50 ≤100 nM) | 56% | [1][6] |

| Panel of cancer cell lines | BRAF-mutant | % Sensitivity (GI50 ≤100 nM) | 47% | [1][6] |

Mechanism of Action: A Molecular Glue Approach

This compound's unique mechanism involves binding to an interfacial pocket between RAF and MEK, enhancing the affinity between the two proteins and stabilizing them in an inactive conformation.[1][4] This "molecular glue" effect prevents RAF from phosphorylating and activating MEK, thereby inhibiting the entire downstream MAPK pathway.[2][9] Structural studies, including X-ray crystallography, have confirmed that this compound can engage both active and inactive conformations of RAF within the RAF-MEK complex.[1] A key differentiating feature of this compound is its ability to inhibit the pathway without inducing the formation of RAF heterodimers, a common mechanism of resistance to some RAF inhibitors.[1][2]

Caption: Mechanism of action of this compound in the RAS-MAPK signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize this compound.

MEK1 Immunoprecipitation

This assay is used to assess the formation of the RAF-MEK complex in cells treated with this compound.

-

Cell Culture and Treatment: HCT116 cells are cultured to ~80% confluency and treated with varying concentrations of this compound (e.g., 4-100 nM) or vehicle control for 2 hours.[1]

-

Cell Lysis: Cells are washed with cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Cell lysates are pre-cleared with protein A/G magnetic beads. An antibody against MEK1 is added to the supernatant and incubated overnight at 4°C with gentle rotation. Protein A/G magnetic beads are then added and incubated for another 2-4 hours to capture the antibody-protein complexes.

-

Washing and Elution: The beads are washed several times with lysis buffer to remove non-specific binding. The protein complexes are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against ARAF, BRAF, CRAF, MEK1, phospho-MEK, and phospho-ERK.[1] An antibody against a housekeeping protein (e.g., vinculin) is used as a loading control.[1]

AlphaLISA Protein-Protein Interaction Assay

This biochemical assay quantifies the ability of this compound to promote the interaction between RAF and MEK proteins.

-

Reagents: Recombinant ARAF, BRAF, or CRAF and MEK1 proteins are used. Glutathione donor beads and nickel chelate acceptor beads are utilized for detection.[6]

-

Assay Procedure:

-

Varying concentrations of this compound are dispensed into a 384-well plate.[6]

-

A mixture of a GST-tagged RAF isoform and a His-tagged MEK1 is added to the wells. The plate is incubated for 30 minutes at room temperature.[1][6]

-

Nickel chelate acceptor beads are added and incubated for 60 minutes.[6]

-

Glutathione donor beads are added, and the plate is incubated for 120 minutes to allow for signal development.[6]

-

-

Data Analysis: The AlphaLISA signal is measured using an appropriate plate reader. The signal is proportional to the amount of RAF-MEK complex formed. EC50 values are calculated from the dose-response curves.[6]

Surface Plasmon Resonance (SPR)

SPR is employed to determine the binding affinities and kinetics of the RAF-MEK interaction in the presence and absence of this compound.

-

Instrumentation: A Biacore T200 instrument or equivalent is used.[1]

-

Immobilization: GST-tagged BRAF or CRAF is immobilized on a CM5 sensor chip via amine coupling.[1]

-

Binding Analysis:

-

A running buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl2, 1 mM DTT, 0.05% Tween-20) is flowed over the sensor chip.[1]

-

MEK1 is injected at various concentrations over the chip surface to measure the basal interaction with the immobilized RAF.

-

To assess the effect of this compound, MEK1 is pre-mixed with a fixed concentration of this compound (e.g., 3 µM) before being injected over the chip.[1][6]

-

-

Data Analysis: The resulting sensorgrams are analyzed using appropriate software to determine the association (kon), dissociation (koff), and equilibrium dissociation constants (Kd).[6]

Cell Proliferation Assay (CellTiter-Glo)

This assay measures the effect of this compound on the viability of cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control for 3 to 7 days.[1]

-

Viability Measurement: After the incubation period, CellTiter-Glo reagent is added to the wells according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control, and GI50 (the concentration that causes 50% growth inhibition) or IC50 values are calculated from the dose-response curves.[1]

References

- 1. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nestedtx.com [nestedtx.com]

- 3. nestedtx.com [nestedtx.com]

- 4. researchgate.net [researchgate.net]

- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 6. aacrjournals.org [aacrjournals.org]

- 7. nestedtx.com [nestedtx.com]

- 8. nestedtx.com [nestedtx.com]

- 9. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide on the Brain Penetrance and Central Nervous System Activity of NST-628

For Researchers, Scientists, and Drug Development Professionals

Introduction

NST-628 is an investigational, orally bioavailable, non-degrading molecular glue that potently inhibits the RAS-MAPK signaling pathway.[1][2] It is designed to be a pan-RAF–MEK inhibitor, uniquely stabilizing the RAF-MEK complex in an inactive conformation.[3][4] This mechanism of action prevents the phosphorylation and activation of MEK by all RAF isoforms (A/B/CRAF), leading to a deep and durable inhibition of the pathway.[1][2] A key feature of this compound is its high permeability across the blood-brain barrier, positioning it as a promising therapeutic for primary and metastatic central nervous system (CNS) cancers driven by RAS and RAF mutations.[5][6] This guide provides a comprehensive overview of the preclinical data supporting the brain penetrance and CNS activity of this compound, including detailed experimental methodologies and a summary of quantitative findings.

Core Mechanism of Action: A Pan-RAF-MEK Molecular Glue

This compound functions as a molecular glue, enhancing the affinity between RAF and MEK to lock the complex in an inactive state.[1][3] This prevents MEK phosphorylation and subsequent activation of ERK, a critical downstream effector in the RAS-MAPK pathway.[3] Unlike some RAF inhibitors, this compound does not promote the formation of BRAF-CRAF heterodimers, a mechanism of resistance to other MAPK-targeted therapies.[1][2][7] By potently stabilizing RAF-MEK complexes, this compound effectively shuts down pathway signaling, even in the context of upstream activation by receptor tyrosine kinases.[3][4]

Caption: Mechanism of this compound in the RAS-MAPK pathway.

Quantitative Data on Brain Penetrance and CNS Activity

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: Brain Penetrance of this compound and Comparator MEK Inhibitors

| Compound | Unbound Brain-to-Plasma Partition Coefficient (Kp,uu) | Reference(s) |

| This compound | >1 | [5] |

| Trametinib | 0.11 | [5] |

| Avutometinib (VS-6766) | 0.18 | [5] |

Table 2: In Vivo CNS Efficacy of this compound in Orthotopic Xenograft Models

| Tumor Model (Mutation) | Dosing Regimen | Outcome | Reference(s) |

| SK-MEL-2-luc (NRAS Q61R) | 3 mg/kg QD | Tumor Regressions | [5] |

| SK-MEL-2-luc (NRAS Q61R) | 1.5 mg/kg BID | Tumor Regressions | [1] |

| MeWo-luc (NF1 Q1336) | 1 and 3 mg/kg QD | Tumor Regressions | [5] |

| MeWo-luc (NF1 Q1336) | 0.3 mg/kg QD | Tumor Stasis | [5] |

Table 3: Pharmacodynamic Effects of this compound in the CNS

| Experiment | Dosing | Result | Reference(s) |

| p-ERK levels in normal mouse brain | 0.3, 1, or 3 mg/kg | Dose-dependent inhibition of p-ERK | [1][5] |

| DUSP6 transcript levels in MeWo intracranial tumors | Time- and dose-dependent | Effective inhibition of MAPK signaling |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound's CNS activity.

Determination of the Unbound Brain-to-Plasma Partition Coefficient (Kp,uu)

Objective: To quantify the extent of a drug's ability to cross the blood-brain barrier in its unbound, pharmacologically active form.

Methodology:

-

Animal Model: Male CD-1 mice.

-

Dosing: Administration of this compound, trametinib, or avutometinib at a specified dose.

-

Sample Collection: At various time points post-dose, blood and brain samples are collected.

-

Plasma and Brain Homogenate Preparation: Blood is centrifuged to obtain plasma. Brain tissue is homogenized.

-

Equilibrium Dialysis: To determine the unbound fraction of the drug in both plasma (fu,plasma) and brain homogenate (fu,brain), samples are dialyzed against a buffer solution until equilibrium is reached.

-

LC-MS/MS Analysis: The total drug concentration in plasma (Ctotal,plasma) and brain (Ctotal,brain) and the unbound concentrations are quantified using a validated liquid chromatography-tandem mass spectrometry method.

-

Calculation: The Kp,uu is calculated using the following formula: Kp,uu = (Ctotal,brain * fu,brain) / (Ctotal,plasma * fu,plasma)

Orthotopic Intracranial Xenograft Models

Objective: To evaluate the in vivo efficacy of this compound against tumors growing in the brain, mimicking clinical CNS metastases.

Methodology:

-

Cell Lines: Luciferase-tagged human cancer cell lines, such as SK-MEL-2 (melanoma, NRAS Q61R) and MeWo (melanoma, NF1 Q1336*), are used.

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice).

-

Intracranial Injection:

-

Mice are anesthetized and placed in a stereotactic frame.

-

A small burr hole is drilled in the skull at specific coordinates corresponding to the desired brain region (e.g., the cerebral cortex).

-

A suspension of tumor cells (e.g., 5 x 10^5 cells in 5 µL of PBS) is slowly injected into the brain parenchyma using a Hamilton syringe.

-

The burr hole is sealed with bone wax, and the incision is sutured.

-

-

Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging (BLI). Mice are injected with luciferin, and the light emitted by the luciferase-expressing tumor cells is captured using an in vivo imaging system.

-

Treatment: Once tumors are established (detectable by BLI), mice are randomized into vehicle and treatment groups. This compound is administered orally at the specified doses and schedules.

-

Efficacy Endpoints:

-

Tumor Growth Inhibition/Regression: Changes in bioluminescence signal over time are quantified.

-

Survival: Mice are monitored for signs of neurological impairment or other endpoints, and survival times are recorded.

-

Caption: Experimental workflow for in vivo CNS efficacy studies.

Western Blotting for Phospho-ERK in Brain Tissue

Objective: To assess the pharmacodynamic effect of this compound on its target pathway within the CNS.

Methodology:

-

Animal Model and Dosing: Normal (non-tumor-bearing) mice are treated with a single dose of this compound or vehicle.

-

Tissue Collection: At a specified time point after dosing (e.g., 4 hours), mice are euthanized, and brains are rapidly harvested and snap-frozen in liquid nitrogen.

-

Protein Extraction: Brain tissue is homogenized in RIPA lysis buffer supplemented with protease and phosphatase inhibitors. The lysate is then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

-

Protein Quantification: The total protein concentration in each sample is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The membrane is then stripped and re-probed with an antibody for total ERK to serve as a loading control. The intensity of the p-ERK bands is normalized to the total ERK bands.

Conclusion

The preclinical data for this compound strongly support its profile as a potent, brain-penetrant inhibitor of the RAS-MAPK pathway.[1][2][5][6] Its ability to achieve high concentrations in the brain (Kp,uu > 1) and demonstrate robust efficacy in intracranial tumor models highlights its potential to address the significant unmet need for effective treatments for patients with primary and metastatic brain cancers harboring RAS and RAF mutations.[5][7] The differentiated mechanism of action, favorable pharmacokinetic properties, and demonstrated CNS activity make this compound a compelling candidate for ongoing clinical development.[1][8]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. mdpi.com [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. nestedtx.com [nestedtx.com]

- 5. benchchem.com [benchchem.com]

- 6. Collection - Data from The Pan-RAFâMEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RASâMAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - Cancer Discovery - Figshare [aacr.figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. nestedtx.com [nestedtx.com]

An In-depth Technical Guide to NST-628: A Pan-RAF/MEK Molecular Glue Preventing RAF Heterodimerization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NST-628 is a first-in-class, orally bioavailable, and central nervous system (CNS) penetrant pan-RAF/MEK molecular glue that represents a significant advancement in the inhibition of the RAS-MAPK signaling pathway.[1][2][3] Dysregulation of this pathway is a critical driver in a substantial portion of human cancers.[4] this compound introduces a differentiated mechanism of action by stabilizing an inactive conformation of the RAF-MEK complex, thereby preventing the phosphorylation and activation of MEK.[1][5] Crucially, and in contrast to many existing RAF inhibitors, this compound does not induce the formation of RAF heterodimers, a common mechanism of resistance.[1][3] This unique property, combined with its ability to inhibit all RAF isoforms (ARAF, BRAF, and CRAF), positions this compound as a promising therapeutic agent for a broad range of tumors harboring RAS and RAF mutations, including those that have been historically difficult to treat.[1][6]

Core Mechanism of Action: Prevention of RAF Heterodimerization

This compound functions as a molecular glue, enhancing the affinity between RAF and MEK to lock the complex in an inactive state.[1][4] This stabilization prevents the downstream signaling cascade that leads to cell proliferation. A key differentiator for this compound is its ability to prevent the heterodimerization of RAF paralogs, such as BRAF-CRAF, a known mechanism of paradoxical pathway activation and acquired resistance to other RAF inhibitors.[1][7] By preventing this heterodimerization, this compound circumvents a major liability of previous generations of MAPK pathway inhibitors.[1]

Quantitative Preclinical Data

The preclinical profile of this compound demonstrates potent and broad anti-tumor activity across a wide range of cancer models. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Genotype | Parameter | Value | Reference |

| Cell Viability (CellTiter-Glo) | HCT116 | KRAS G13D | GI50 | 20 nM | [8] |

| Cell Viability (CellTiter-Glo) | NRAS-mutant cell lines | NRAS Q61 | Average GI50 | 150 nM | [1][5] |

| Phospho-MEK Inhibition | HCT116 | KRAS G13D | IC50 | 0.3 nM | [8] |

| MEK1-ARAF Complex Formation (AlphaLISA) | - | - | EC50 | Single-digit nM | [2] |

| MEK1-BRAF Complex Formation (AlphaLISA) | - | - | EC50 | Single-digit nM | [2] |

| MEK1-CRAF Complex Formation (AlphaLISA) | - | - | EC50 | Single-digit nM | [2] |

| MEK1-BRAF Binding Affinity (SPR) | - | - | Kd (without this compound) | 250 nM | [2][3] |

| MEK1-BRAF Binding Affinity (SPR) | - | - | Kd (with 3 µM this compound) | 50 nM | [3] |

| MEK1-CRAF Binding Affinity (SPR) | - | - | Kd (without this compound) | 310 nM | [2][3] |

| MEK1-CRAF Binding Affinity (SPR) | - | - | Kd (with 3 µM this compound) | 39 nM | [3] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Tumor Model | Genotype | Dosing Regimen | Outcome | Reference |

| HCT116 Colorectal Cancer | KRAS G13D | 3-5 mg/kg QD | 53% tumor regression | [1][5] |

| IPC-298 Melanoma | NRAS Q61L | 3-5 mg/kg QD | 38% tumor regression | [1][5] |

| SK-MEL-2-luc Melanoma (intracranial) | NRAS Q61R | 3 mg/kg QD | Tumor regression | [2][9] |

| NCI-H23 Lung Adenocarcinoma | KRAS G12C | 2 mg/kg QD | Slows tumor growth | [6][9] |

| MeWo-luc Melanoma | NF1 mutant | 0.3-3 mg/kg QD (18-20 days) | Strong antitumor activity | [9][10] |

Table 3: Pharmacokinetic and CNS Penetration Properties of this compound

| Parameter | Species | Value | Reference |

| Predicted Clinical Half-life | Human | 10-12 hours | [8] |

| Oral Bioavailability | Multiple | >50% | [8] |

| Rat Brain Kp,uu | Rat | 1.3 | [8] |

Experimental Protocols

Immunoprecipitation for RAF Heterodimerization

This protocol is adapted from studies assessing the effect of this compound on the formation of RAF heterodimers.[2][7]

-

Cell Culture and Treatment:

-

Culture human cancer cell lines (e.g., NCI-H1666) in appropriate media.

-

Treat cells with 100 nM of this compound or other specified inhibitors for 2 hours.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Immunoprecipitation:

-

Incubate the clarified lysates with an antibody targeting BRAF overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for an additional 1-2 hours.

-

Wash the beads multiple times with lysis buffer to remove non-specific binding.

-

-

Western Blot Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against ARAF, BRAF, CRAF, and MEK1.

-

Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

-

Include vinculin as a loading control for the input samples.[2]

-

Surface Plasmon Resonance (SPR) for RAF-MEK Binding

This protocol is based on ternary complex assays used to quantify the molecular glue effect of this compound.[2][3]

-

Chip Preparation:

-

Immobilize GST-tagged BRAF or GST-tagged CRAF onto an SPR chip surface.

-

-

Binding Assay:

-

Prepare a series of dilutions of MEK1 protein.

-

In separate experiments, run the MEK1 dilutions over the chip surface in the presence or absence of a constant concentration of this compound (e.g., 3 µM).

-

Monitor the binding and dissociation in real-time.

-

-

Data Analysis:

-

Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rate constants.

-

Calculate the equilibrium dissociation constant (Kd) from the ratio of koff/kon to determine the binding affinity between MEK1 and the RAF isoforms, both with and without this compound.

-

Cell Viability Assay (CellTiter-Glo®)

This protocol is a standard method for assessing the anti-proliferative effects of this compound.[2][4][11]

-

Cell Seeding:

-

Seed cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a dose-response range of this compound and other inhibitors for 72 hours.

-

-

Assay Procedure:

-

Equilibrate the plates to room temperature.

-

Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

-

Visualizations of Pathways and Mechanisms

RAS-RAF-MEK-ERK Signaling Pathway and this compound Inhibition

Caption: this compound inhibits the MAPK pathway by stabilizing inactive RAF-MEK complexes.

Mechanism of Preventing RAF Heterodimerization

References

- 1. nestedtx.com [nestedtx.com]

- 2. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Cell viability assay [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. nestedtx.com [nestedtx.com]

- 8. nestedtx.com [nestedtx.com]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. This compound | Molecular Glues | 3002056-30-3 | Invivochem [invivochem.com]

- 11. OUH - Protocols [ous-research.no]

The Mechanism of NST-628: Averting Paradoxical Pathway Activation in RAS-RAF-MEK Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

The RAS-RAF-MEK-ERK signaling cascade is a critical pathway regulating cell proliferation, differentiation, and survival. Its aberrant activation, frequently driven by mutations in RAS or RAF genes, is a hallmark of many human cancers. While targeted inhibitors of this pathway have shown clinical efficacy, their utility is often limited by acquired resistance and paradoxical pathway activation. NST-628, a novel, potent, and brain-penetrant pan-RAF-MEK molecular glue, represents a significant advancement in targeting this pathway by overcoming these limitations. This technical guide elucidates the core mechanism by which this compound avoids paradoxical pathway activation, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular interactions.

Core Mechanism: A Molecular Glue that Stabilizes an Inactive Complex

This compound functions as a non-degrading molecular glue that stabilizes the interaction between RAF and MEK proteins, locking the complex in an inactive conformation.[1][2] This unique mechanism of action prevents the phosphorylation and subsequent activation of MEK by all RAF isoforms (ARAF, BRAF, and CRAF).[3][4] Crucially, by sequestering RAF and MEK in this inactive state, this compound prevents the downstream signaling cascade that leads to cell proliferation.[5][6]

The key to avoiding paradoxical activation lies in this compound's ability to prevent the formation of RAF heterodimers (e.g., BRAF-CRAF).[7] Many conventional RAF inhibitors, particularly those targeting BRAF V600E mutants, can paradoxically activate the pathway in RAS-mutant cells by promoting the dimerization of RAF isoforms. This occurs because these inhibitors bind to one protomer of the RAF dimer, leading to the transactivation of the other protomer. This compound circumvents this by engaging all RAF isoforms and stabilizing the RAF-MEK complex, thereby precluding the formation of active RAF dimers.

Quantitative Data Summary

The efficacy and unique mechanism of this compound are supported by robust preclinical data. The following tables summarize key quantitative findings from various assays.

Table 1: Biochemical and Cellular Potency of this compound

| Assay Type | Target/Cell Line | Metric | Value | Reference |

| AlphaLISA | MEK1-ARAF | EC50 | Single-digit nM | |

| AlphaLISA | MEK1-BRAF | EC50 | Single-digit nM | [8] |

| AlphaLISA | MEK1-CRAF | EC50 | Single-digit nM | [8] |

| Proliferation Assay | BRAF Class II/III mutant models | Potency | More potent than naporafenib, exarafenib, and plixorafenib | |

| Apoptosis Assay | NRAS/NF1/KRAS mutant cell lines | Apoptosis Induction | Dose-dependent increase | [9] |

Table 2: Enhanced RAF-MEK Affinity in the Presence of this compound (Surface Plasmon Resonance)

| RAF Isoform | Fold Increase in Affinity for MEK1 | Reference |

| BRAF | ~5x | [8] |

| CRAF | ~9x | [8] |

Table 3: In Vivo Antitumor Activity of this compound

| Tumor Model | Dosing | Outcome | Reference |

| HCT116 (KRAS G13D) Xenograft | 3-5 mg/kg QD | 53% tumor regression | [10] |

| IPC-298 (NRAS Q61L) Xenograft | 3-5 mg/kg QD | 38% tumor regression | [10] |

| NCI-H23 (KRAS G12C) Lung Adenocarcinoma | 2 mg/kg QD for 26 days | Slowed tumor growth | [1] |

| MeWo-luc (NF1 mutant) Intracranial Xenograft | 0.3-3 mg/kg QD for 18-20 days | Dose-dependent tumor growth inhibition | [1] |

Signaling Pathway and Mechanism Visualization

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the mechanism of this compound.

Figure 1: Simplified representation of the canonical RAS-RAF-MEK-ERK signaling pathway.

Figure 2: Mechanism of paradoxical pathway activation by conventional RAF inhibitors in RAS-mutant cells.

Figure 3: this compound acts as a molecular glue to stabilize an inactive RAF-MEK complex, preventing both MEK phosphorylation and RAF dimerization.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Immunoprecipitation and Western Blotting

Objective: To assess the formation of RAF-MEK complexes and the phosphorylation status of pathway components in response to this compound treatment.

Protocol:

-

Cell Culture and Treatment: HCT116 (KRAS G13D) or NCI-H1666 (BRAF G466V) cells are cultured to 70-80% confluency.[11] Cells are then treated with this compound at specified concentrations (e.g., 4-100 nM) or vehicle control for a designated time (e.g., 2 hours).[11]

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: For MEK1 immunoprecipitation, cell lysates are incubated with an anti-MEK1 antibody overnight at 4°C with gentle rotation. Protein A/G magnetic beads are then added and incubated for 1-2 hours to capture the antibody-protein complexes. For BRAF immunoprecipitation, an anti-BRAF antibody is used.[11]

-

Washing: The beads are washed multiple times with lysis buffer to remove non-specific binding.

-

Elution and Sample Preparation: The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then probed with primary antibodies against ARAF, BRAF, CRAF, phospho-MEK, total MEK, phospho-ERK, and total ERK. Vinculin is often used as a loading control.[11]

-

Detection: After incubation with appropriate HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Surface Plasmon Resonance (SPR)

Objective: To quantify the binding affinity between RAF and MEK in the presence and absence of this compound.

Protocol:

-

Immobilization: Recombinant GST-tagged BRAF (wild-type or mutant) is immobilized on a CM5 sensor chip.[11]

-

Analyte Injection: MEK1 is injected over the chip surface at various concentrations, and the association and dissociation are monitored in real-time.

-

Ternary Complex Formation: To assess the effect of this compound, MEK1 is pre-incubated with a fixed concentration of this compound (e.g., 3 µM) before injection over the immobilized RAF.[12]

-

Data Analysis: The binding kinetics (kon and koff) are determined, and the dissociation constant (KD) is calculated to quantify the binding affinity. The fold increase in affinity in the presence of this compound is then determined.

AlphaLISA Protein-Protein Interaction Assay

Objective: To measure the formation of the RAF-MEK complex in a high-throughput format.

Protocol:

-

Reagent Preparation: Recombinant, pre-formed MEK-RAF complexes are used.[8] AlphaLISA acceptor beads are conjugated to an antibody against one protein (e.g., MEK), and donor beads are conjugated to an antibody against the other protein (e.g., RAF).

-

Assay Reaction: The MEK-RAF complexes are incubated with varying concentrations of this compound.[8] The antibody-conjugated acceptor and donor beads are then added.

-

Signal Detection: If the RAF-MEK complex is formed or stabilized, the donor and acceptor beads are brought into proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 615 nm. The signal is measured on an EnVision plate reader.

-

Data Analysis: The EC50 value, representing the concentration of this compound that produces 50% of the maximal signal, is calculated.[8]

Conclusion

This compound represents a paradigm shift in targeting the RAS-RAF-MEK pathway. Its novel mechanism as a pan-RAF-MEK molecular glue allows it to potently inhibit the pathway without inducing the paradoxical activation that has plagued previous generations of RAF inhibitors. By stabilizing an inactive RAF-MEK complex and preventing RAF heterodimerization, this compound demonstrates broad and durable efficacy in preclinical models of RAS- and RAF-driven cancers. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview of this compound's core mechanism, offering valuable insights for researchers and drug developers in the field of oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Facebook [cancer.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The Pan-RAF-MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS-MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. drughunter.com [drughunter.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. nestedtx.com [nestedtx.com]

- 9. This compound | Molecular Glues | 3002056-30-3 | Invivochem [invivochem.com]

- 10. nestedtx.com [nestedtx.com]

- 11. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

The Biophysical and Cellular Characterization of NST-628: A Pan-RAF-MEK Molecular Glue

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

NST-628 is a novel, orally bioavailable, and brain-penetrant pan-RAF–MEK molecular glue that demonstrates potent and durable inhibition of the RAS-MAPK signaling pathway.[1][2][3] Alterations in this pathway are implicated in a significant portion of human cancers, making it a critical target for therapeutic intervention.[4][5] this compound distinguishes itself from previous generations of RAF and MEK inhibitors through its unique mechanism of action, which involves stabilizing the RAF-MEK complex in an inactive conformation.[1][4][6] This action prevents the phosphorylation and activation of MEK by all RAF isoforms (ARAF, BRAF, and CRAF) and importantly, does not induce the paradoxical formation of RAF heterodimers, a common resistance mechanism to other inhibitors.[1][4][7] This technical guide provides a comprehensive overview of the biophysical and cellular characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and the methodologies used to elucidate it.

Biophysical Characterization: Quantifying the Molecular Glue Mechanism

The "molecular glue" activity of this compound is defined by its ability to enhance the interaction between RAF and MEK proteins. This has been quantified using biophysical techniques such as Surface Plasmon Resonance (SPR) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).

Surface Plasmon Resonance (SPR)

SPR assays were employed to measure the binding affinity between MEK1 and various RAF isoforms and mutants in the presence and absence of this compound. The data clearly demonstrates that this compound significantly increases the affinity of the MEK1-RAF interaction, primarily by decreasing the dissociation rate (k_off).

| Interaction Partner 1 | Interaction Partner 2 | Condition | Affinity (K D ) (nmol/L) | Fold Increase in Affinity | Reference |

| GST-BRAF | MEK1 | Without this compound | 250 | - | [1] |

| GST-BRAF | MEK1 | With 3 µmol/L this compound | 50 | 5 | [1] |

| GST-CRAF | MEK1 | Without this compound | 309 | - | [1] |

| GST-CRAF | MEK1 | With 3 µmol/L this compound | 39 | ~7.9 | [1] |

| GST-BRAF G466A | MEK1 | Without this compound | 280 | - | [1] |

| GST-BRAF G466A | MEK1 | With 3 µmol/L this compound | 29 | 9.7 | [1] |

| GST-BRAF G469A | MEK1 | Without this compound | 440 | - | [1] |

| GST-BRAF G469A | MEK1 | With 3 µmol/L this compound | 24 | 18.3 | [1] |

AlphaLISA Protein-Protein Interaction Assay

AlphaLISA assays confirmed the molecular glue effect of this compound by measuring the formation of MEK1-RAF complexes. This compound induced a dose-dependent increase in the interaction signal for all RAF paralogs, with single-digit nanomolar EC50 values.

| MEK1-RAF Complex | EC50 (nmol/L) | Maximal Relative Signal Increase | Reference |

| MEK1-ARAF | Single-digit nM | 11-fold | [1][4] |

| MEK1-BRAF | Single-digit nM | 3-fold | [1][4] |

| MEK1-CRAF | Single-digit nM | 13-fold | [1][4] |

Cellular Characterization: Potent Inhibition of the RAS-MAPK Pathway

This compound demonstrates broad and potent anti-proliferative activity across a wide range of cancer cell lines harboring various RAS and RAF mutations. Its efficacy has been evaluated through cell viability assays, pathway signaling analysis, and apoptosis induction.

Anti-Proliferative Activity

An unbiased screen of 553 cancer cell lines revealed significant sensitivity to this compound in models with RAS-MAPK pathway alterations.

| Mutant Cell Line Type | Percentage of Sensitive Models (GI50 ≤ 100 nmol/L) | Reference |

| NRAS-mutant | 66% | [1] |

| KRAS-mutant | 56% | [1] |

| BRAF-mutant | 47% | [1] |

| HRAS-mutant | 38% | [1] |

| NF1-mutant | 24% | [1] |

| RAS/RAF wild-type | 23% | [1] |

Further characterization in specific cell lines highlights the potent on-target effects of this compound.

| Cell Line | Mutation | Assay | IC50 / GI50 | Reference |

| HCT116 | KRAS G13D | Phospho-MEK Inhibition | 0.3 nM | [7] |

| HCT116 | KRAS G13D | Cell Viability (CellTiter-Glo) | 20 nM | [7] |

| NRAS Q61 mutants | NRAS Q61 | Cell Viability | Average GI50 = 150 nM | [2][8] |

Induction of Apoptosis

This compound treatment leads to a dose-dependent increase in apoptosis in various mutant cancer cell lines.

| Cell Lines | Mutations | Treatment | Effect | Reference |

| IPC-298, SK-MEL-2 | NRAS | 4-100 nM this compound for 48h | Dose-dependent increase in early and late apoptotic cells | [5][7] |

| MeWo | NF1 | 4-100 nM this compound for 48h | Dose-dependent increase in early and late apoptotic cells | [5][7] |

| HCT116 | KRAS | 4-100 nM this compound for 48h | Dose-dependent increase in early and late apoptotic cells | [5][7] |

Experimental Protocols

Surface Plasmon Resonance (SPR)

This protocol outlines the methodology for assessing the ternary complex formation of MEK1, a RAF isoform, and this compound.

-

Immobilization: GST-tagged wild-type or mutant BRAF or CRAF is immobilized on a CM5 sensor chip via amine coupling.

-

Analyte Preparation: MEK1 protein is prepared at various concentrations in a suitable running buffer. For the ternary complex assessment, MEK1 is pre-mixed with a fixed concentration of this compound (e.g., 3 µmol/L).

-

Binding Measurement: The MEK1 solution (with or without this compound) is injected over the sensor chip surface. Binding is monitored in real-time by measuring the change in the refractive index at the surface.

-

Data Analysis: The resulting sensorgrams are double-referenced and calibrated. The binding constants (K D , k_on, k_off) are determined by globally fitting the data to a 1:1 interaction model.

AlphaLISA Protein-Protein Interaction Assay

This protocol describes the measurement of MEK1-RAF complex formation in the presence of this compound.

-

Reagent Preparation:

-

Glutathione donor beads are prepared to capture GST-tagged RAF (ARAF, BRAF, or CRAF).

-

Nickel chelating acceptor beads are prepared to capture His-tagged MEK1.

-

This compound is serially diluted to the desired concentrations.

-

-

Assay Reaction:

-

GST-RAF, His-MEK1, and varying concentrations of this compound are incubated together in an assay plate for a defined period (e.g., 30 minutes) at room temperature to allow for complex formation.

-

Glutathione donor beads are added and incubated to capture the GST-RAF.

-

Nickel chelating acceptor beads are added and incubated to capture the His-MEK1.

-

-

Signal Detection: The plate is read on an AlphaScreen-compatible plate reader. Laser excitation at 680 nm of the donor bead generates singlet oxygen, which, if in proximity, activates the acceptor bead to emit light at 615 nm.

-

Data Analysis: The AlphaLISA signal is proportional to the amount of MEK1-RAF complex formed. EC50 values are calculated from the dose-response curves.

Immunoprecipitation and Western Blot

This protocol is for the analysis of endogenous RAF-MEK complex formation and downstream signaling in cells treated with this compound.

-

Cell Culture and Treatment: Cancer cell lines (e.g., HCT116) are seeded and grown to a suitable confluency. Cells are then treated with various concentrations of this compound (e.g., 4-100 nmol/L) for a specified duration (e.g., 2 hours).

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in IP lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation:

-

Cell lysates are pre-cleared with protein A/G agarose beads.

-

The pre-cleared lysate is incubated overnight with a primary antibody against the protein of interest (e.g., MEK1 or BRAF).

-

Protein A/G agarose beads are added to pull down the antibody-protein complex.

-

-

Western Blot:

-

The immunoprecipitated complexes are washed and then eluted in SDS-PAGE sample buffer.

-

Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against various proteins (e.g., ARAF, BRAF, CRAF, MEK1, phospho-MEK, phospho-ERK).

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.

-

Visualizing the Mechanism and Workflows

Signaling Pathway of this compound

Caption: Mechanism of action of this compound in the RAS-MAPK pathway.

Experimental Workflow: Immunoprecipitation

Caption: Workflow for immunoprecipitation of RAF-MEK complexes.

Experimental Workflow: AlphaLISA

References

- 1. The Pan-RAF–MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nestedtx.com [nestedtx.com]

- 3. The Pan-RAF-MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS-MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound | Molecular Glues | 3002056-30-3 | Invivochem [invivochem.com]

- 6. nestedtx.com [nestedtx.com]

- 7. nestedtx.com [nestedtx.com]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: NST-628 Target Engagement in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

NST-628 is a first-in-class, orally bioavailable, and central nervous system (CNS) penetrant pan-RAF–MEK molecular glue.[1][2][3] It represents a novel therapeutic strategy for cancers driven by alterations in the RAS-MAPK signaling pathway.[1][2] Unlike traditional inhibitors, this compound functions by stabilizing the inactive conformation of the RAF-MEK protein complex, thereby preventing the phosphorylation and subsequent activation of MEK.[4][5] This unique mechanism of action leads to profound and durable inhibition of the pathway, overcoming resistance mechanisms associated with previous generations of RAF and MEK inhibitors.[4][5] This technical guide provides a comprehensive overview of this compound's target engagement in various cancer cell lines, detailing its mechanism of action, cellular activity, and the experimental protocols used for its characterization.

Mechanism of Action: A Pan-RAF-MEK Molecular Glue

This compound acts as a molecular glue, enhancing the interaction between RAF (ARAF, BRAF, and CRAF) and MEK1/2.[4][5] This stabilization of the inactive RAF-MEK complex effectively shuts down downstream signaling through ERK.[4] A key feature of this compound is its ability to inhibit the formation of BRAF-CRAF heterodimers, a common mechanism of resistance to RAF inhibitors.[1][3] By preventing this heterodimerization, this compound maintains its inhibitory activity in cancer models dependent on this signaling axis.[1]

dot

Caption: this compound mechanism of action in the RAS-MAPK pathway.

Quantitative Data on Target Engagement and Cellular Activity

This compound has demonstrated broad efficacy across a wide range of cancer cell lines with various mutations in the RAS-MAPK pathway. A large-scale screen of 553 cancer cell lines revealed significant anti-proliferative activity.[6]

Cell Proliferation (GI50) Data

The half-maximal growth inhibition (GI50) values for this compound are summarized below, categorized by the mutational status of the cell lines.

| Mutation Status | Percentage of Sensitive Cell Lines (GI50 ≤ 100 nM) | Reference |

| NRAS-mutant | 66% | [6] |

| KRAS-mutant | 56% | [6] |

| BRAF-mutant | 47% | [6] |

| HRAS-mutant | 38% | [6] |

| NF1-mutant | 24% | [6] |

| RAS/RAF wild-type | 23% | [6] |

Cell lines with NRAS Q61 mutations were found to be particularly sensitive to this compound, with an average GI50 of 150 nM.[7]

Target Engagement and Downstream Signaling Inhibition

In addition to broad anti-proliferative effects, this compound demonstrates potent on-target activity by inhibiting the phosphorylation of MEK and ERK.

| Assay | Cell Line | Mutation | IC50 / EC50 | Reference |

| pMEK Inhibition (IC50) | HCT116 | KRAS G13D | 0.3 nM | [8] |

| Cell Viability (IC50) | HCT116 | KRAS G13D | 20 nM | [8] |

| MEK1-ARAF Complex Formation (EC50) | Biochemical Assay | - | Single-digit nM | [2] |

| MEK1-BRAF Complex Formation (EC50) | Biochemical Assay | - | Single-digit nM | [2] |

| MEK1-CRAF Complex Formation (EC50) | Biochemical Assay | - | Single-digit nM | [2] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and application of this compound in a research setting.

Immunoprecipitation and Western Blotting of RAF-MEK Complexes

This protocol is designed to assess the formation of the RAF-MEK complex in response to this compound treatment.

dot

Caption: Workflow for Immunoprecipitation and Western Blotting.

Materials:

-

HCT116 (KRAS G13D) or NCI-H1666 (BRAF G466V) cells

-

This compound

-

IP Lysis Buffer (e.g., Thermo Fisher)

-

Anti-MEK1 antibody (e.g., Cell Signaling Technology, #2352)

-

Anti-BRAF antibody (e.g., Santa Cruz Biotechnology, #sc-5284)

-

Protein G Dynabeads (Thermo Fisher)

-

Wash Buffer (e.g., PBS with 0.02% Tween-20)

-

Elution Buffer (e.g., Glycine-HCl, pH 2.5)

-

SDS-PAGE gels and running buffer

-

Nitrocellulose membrane

-

Primary antibodies for ARAF, BRAF, CRAF, phospho-MEK, MEK1, phospho-ERK, and a loading control (e.g., vinculin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed 10 x 10^6 HCT116 or NCI-H1666 cells in a 10 cm dish. The following day, treat the cells with the desired concentrations of this compound (e.g., 4-100 nM) for 2 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with IP Lysis Buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Immunoprecipitation: Incubate the cleared lysate with the primary antibody (anti-MEK1 or anti-BRAF) overnight at 4°C with gentle rotation.

-

Bead Incubation: Add Protein G Dynabeads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C.

-

Washing: Pellet the beads using a magnetic rack and wash three times with Wash Buffer.

-

Elution: Elute the bound proteins from the beads by adding Elution Buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Resolve the eluted proteins on an SDS-PAGE gel and transfer to a nitrocellulose membrane. Block the membrane and probe with the indicated primary antibodies. Detect with HRP-conjugated secondary antibodies and a chemiluminescent substrate.

AlphaLISA Protein-Protein Interaction Assay

This assay biochemically quantifies the formation of the MEK1-RAF complex in the presence of this compound.

dot

Caption: Workflow for the AlphaLISA Protein-Protein Interaction Assay.

Materials:

-

Recombinant purified MEK1, ARAF, BRAF, and CRAF proteins

-

This compound

-

AlphaLISA Glutathione Donor beads

-

AlphaLISA Nickel Chelate Acceptor beads

-

AlphaLISA assay buffer

-

384-well white OptiPlate

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound. Prepare a mixture of recombinant MEK1 and RAF proteins in assay buffer.

-

Assay Reaction: In a 384-well plate, add the MEK1-RAF protein mixture and the this compound dilutions. Incubate for 30 minutes at room temperature.

-

Bead Addition: Add the AlphaLISA Donor and Acceptor beads to the wells.

-

Incubation: Incubate the plate in the dark at room temperature for 60 minutes to allow for bead-protein binding and signal development.

-

Signal Detection: Read the plate on an Alpha-enabled plate reader. The signal generated is proportional to the amount of MEK1-RAF complex formed.

Cell Proliferation Assay (CellTiter-Glo®)

This assay measures cell viability to determine the anti-proliferative effects of this compound.

Materials:

-

Cancer cell lines of interest

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Opaque-walled 96-well or 384-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled multiwell plate at a density of 1,000-5,000 cells per well and allow them to attach overnight.[9]

-

Compound Treatment: The next day, add serial dilutions of this compound to the wells. Incubate for 3-7 days.[3][9]

-

Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Reading: Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.

Cellular Thermal Shift Assay (CETSA)

While specific experimental data for this compound using CETSA has not been detailed in the reviewed literature, this technique is a powerful tool for confirming direct target engagement in a cellular context. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. Binding of a drug to its target protein increases the protein's resistance to heat-induced denaturation.

General Protocol Outline:

-

Cell Treatment: Treat intact cells with this compound or vehicle control.

-

Heating: Heat the cell suspensions or lysates to a range of temperatures.

-

Lysis and Separation: Lyse the cells (if not already lysed) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Protein Quantification: Quantify the amount of soluble MEK1 and RAF proteins in the supernatant using methods such as Western blotting or mass spectrometry.

-

Data Analysis: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control would indicate direct target engagement.

Conclusion

This compound demonstrates a unique and potent mechanism of action as a pan-RAF-MEK molecular glue, leading to broad and durable inhibition of the RAS-MAPK pathway in a wide array of cancer cell lines. The quantitative data on its anti-proliferative and target engagement activities, combined with the detailed experimental protocols provided, offer a solid foundation for researchers and drug developers to further investigate and utilize this promising therapeutic agent. The application of target engagement assays like CETSA will be instrumental in further elucidating the intracellular interactions of this compound and its clinical potential.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. resources.revvity.com [resources.revvity.com]

- 3. researchgate.net [researchgate.net]

- 4. promega.com [promega.com]

- 5. promega.com [promega.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ch.promega.com [ch.promega.com]

- 8. nestedtx.com [nestedtx.com]

- 9. The Pan-RAF-MEK Nondegrading Molecular Glue this compound Is a Potent and Brain-Penetrant Inhibitor of the RAS-MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Optimal Concentration of NST-628 for Cell Culture Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

NST-628 is a potent, brain-penetrant, non-degrading pan-RAF-MEK molecular glue.[1][2] It functions by stabilizing the interaction between RAF and MEK, preventing the phosphorylation and subsequent activation of MEK.[3] This leads to a profound and durable inhibition of the RAS-MAPK signaling pathway, a critical cascade often dysregulated in various cancers.[1][3] this compound has demonstrated broad efficacy across numerous cancer cell models harboring diverse RAS and RAF mutations, including KRAS, NRAS, and BRAF class II/III alterations.[3][4] This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound in common cell culture assays.

Mechanism of Action: The RAS-RAF-MEK-ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, mutations in RAS or RAF proteins lead to constitutive activation of this pathway, driving uncontrolled cell growth. This compound acts as a molecular glue, binding to both RAF and MEK proteins to lock them in an inactive complex. This prevents RAF from phosphorylating MEK, thereby blocking downstream signaling to ERK and inhibiting the pro-proliferative effects of the pathway. A key feature of this compound is its ability to inhibit all RAF isoforms and prevent the formation of BRAF-CRAF heterodimers, a common resistance mechanism to other RAF inhibitors.[3]

Caption: Mechanism of this compound in the RAS-MAPK pathway.

Recommended Concentration Ranges for In Vitro Assays

The optimal concentration of this compound is cell line and assay-dependent. The following tables summarize effective concentrations from published studies, providing a starting point for experimental design.

Table 1: Effective Concentrations of this compound in Various Cell-Based Assays

| Assay Type | Cell Lines | Concentration Range | Incubation Time | Key Findings | Reference |

| Proliferation/Viability | Panel of 553 cancer cell lines | GI50 ≤100 nM | 3 - 7 days | High sensitivity in NRAS, KRAS, and BRAF mutant lines. | [3] |

| HCT116 (KRAS G13D) | IC50: 20 nM | 72 hours | Potent inhibition of cell proliferation. | [5] | |

| IPC-298 (NRAS Q61L) | GI50 (average): 150 nM | Not Specified | High sensitivity in NRAS Q61 mutant cell lines. | [6] | |

| Apoptosis | HCT116, IPC-298, SK-MEL-2, MeWo | 4, 20, 100 nM | 48 hours | 100 nM induced the highest level of apoptosis. | [3][4][7] |

| Target Engagement & Pathway Inhibition | HCT116 (KRAS G13D) | 4 - 100 nM | 2 hours | Dose-dependent increase in RAF-MEK complex formation and decrease in p-MEK/p-ERK. | [3] |

| NCI-H1666 (BRAF G466V) | 100 nM | 2 hours | Did not induce BRAF-CRAF heterodimerization. | [3] | |

| Biochemical (AlphaLISA) | Recombinant MEK1 and RAF isoforms | Single-digit nM EC50 | 30 minutes | Potent promotion of MEK1-RAF complex formation. | [3] |

Table 2: Proliferation Inhibition (GI50/IC50) of this compound in Specific Cell Lines

| Cell Line | Mutation Status | Assay Type | GI50/IC50 (nM) | Reference |

| HCT116 | KRAS G13D | CellTiter-Glo | IC50: 20 | [5] |

| IPC-298 | NRAS Q61L | Not Specified | Average GI50: 150 | [6] |

| SK-MEL-2 | NRAS Q61R | CellTiter-Glo | Not specified, but sensitive | [3] |

| MeWo | NF1 mutant | CellTiter-Glo | Not specified, but sensitive | [3] |

Experimental Protocols

Cell Proliferation Assay (MTT or CellTiter-Glo)

This protocol is designed to assess the effect of this compound on cancer cell proliferation and viability.

Caption: Workflow for a cell proliferation assay.

Materials:

-

Cancer cell line of interest (e.g., HCT116, IPC-298)

-

Complete cell culture medium

-

96-well clear-bottom cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

DMSO (for vehicle control)

-

Phosphate-buffered saline (PBS)

-

Solubilization solution (for MTT assay, e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Multichannel pipette

-

Plate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare a serial dilution of this compound in complete medium. A common starting range is from 1 µM down to low nM concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate for 72 hours (or a duration determined by cell doubling time) at 37°C, 5% CO2.

-

Viability Measurement:

-

For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible. Add 100 µL of solubilization solution to each well and incubate at room temperature in the dark for at least 2 hours, or until the formazan crystals are fully dissolved.

-

For CellTiter-Glo® Assay: Follow the manufacturer's protocol. Typically, this involves adding the reagent directly to the wells, mixing, and incubating for a short period before reading luminescence.

-

-

Data Acquisition: Measure the absorbance at 570 nm for the MTT assay or luminescence for the CellTiter-Glo® assay using a plate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the dose-response curve and determine the GI50 or IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot for Pathway Inhibition

This protocol is used to detect changes in the phosphorylation status of MEK and ERK, key downstream effectors in the RAS-MAPK pathway, following treatment with this compound.

Materials:

-

Cancer cell lines (e.g., HCT116)

-

6-well or 10 cm cell culture plates

-

This compound stock solution

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-Vinculin/GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 4, 20, 100 nM) and a vehicle control for a specified time (e.g., 2 hours).[3]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts for each sample, mix with Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control.

Immunoprecipitation of RAF-MEK Complex

This protocol aims to demonstrate the molecular glue effect of this compound by showing an increased association between RAF and MEK.[3][8]

Materials:

-

Materials from the Western Blot protocol

-

Immunoprecipitation (IP) lysis buffer

-

Anti-MEK1 antibody for immunoprecipitation

-

Protein A/G magnetic beads or agarose beads

-

Primary antibodies for Western blot detection (anti-ARAF, anti-BRAF, anti-CRAF, anti-MEK1)

Procedure:

-

Cell Lysis: Treat and lyse cells as described in the Western Blot protocol, using a non-denaturing IP lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-MEK1 antibody overnight at 4°C.

-

Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with IP lysis buffer to remove non-specific binding.

-

-

Elution and Western Blot: Elute the bound proteins from the beads by boiling in Laemmli buffer. Analyze the immunoprecipitated samples by Western blotting as described above, probing for ARAF, BRAF, CRAF, and MEK1.

-

Analysis: An increase in the co-immunoprecipitated ARAF, BRAF, and CRAF with MEK1 in this compound-treated samples compared to the control indicates the formation of the glued complex.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Caption: Workflow for an Annexin V/PI apoptosis assay.

Materials:

-

Cells treated with this compound as described previously

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells in 6-well plates with the desired concentrations of this compound (e.g., 4, 20, 100 nM) for 48 hours.[3][7]

-

Harvesting: Collect both the floating cells (from the medium) and the adherent cells (by trypsinization). Combine them and centrifuge to pellet the cells.

-

Washing: Wash the cells once with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently mix and incubate for 15-20 minutes at room temperature in the dark.[3]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Differentiate between live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).

Conclusion